2-(3-Methoxyphenoxy)ethanethioamide
Description
2-(3-Methoxyphenoxy)ethanethioamide is a thioamide derivative characterized by a methoxy-substituted phenoxy group at the 3-position of the aromatic ring. Thioamides, which replace the oxygen in amides with sulfur, exhibit distinct electronic properties due to sulfur’s lower electronegativity and larger atomic size. These features influence solubility, reactivity, and biological activity, making thioamides relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-7-3-2-4-8(5-7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMVYSHMXRHQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428915 | |
| Record name | 2-(3-methoxyphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927982-46-5 | |
| Record name | 2-(3-methoxyphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)ethanethioamide typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with thioamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxyphenoxy)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)ethanethioamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Structural Isomer: 2-(4-Methoxyphenoxy)ethanethioamide (CAS 35370-92-4)
The 4-methoxy isomer differs only in the position of the methoxy group on the phenoxy ring. Key comparisons include:
- Crystallinity : Para-substituted compounds often exhibit higher crystallinity due to symmetrical packing, which may improve synthetic scalability .
- Market Relevance : Market analysis projects a compound annual growth rate (CAGR) of XX% for the 4-methoxy derivative, suggesting broader industrial adoption, likely due to optimized synthesis protocols or stability .
Functional Group Variation: 2-Oxo-N-phenyl-2-[4-(trifluoromethyl)phenyl]ethanethioamide
This compound introduces a ketone (2-oxo) group and a trifluoromethyl substituent. Key distinctions:
- NMR Shifts: The ¹H NMR spectrum of the trifluoromethyl derivative shows distinct deshielding effects (e.g., aromatic protons at δ 7.85 ppm) due to the electron-withdrawing nature of CF₃, contrasting with the electron-donating methoxy group (δ ~6.8–7.2 ppm for methoxyphenoxy analogs) .
- Molecular Weight: HRMS data confirms a molecular weight of 310.0508 for the trifluoromethyl derivative, significantly higher than 2-(3-Methoxyphenoxy)ethanethioamide (estimated ~257 g/mol) .
Substituent and Backbone Modification: 2-{(3-Fluorophenyl)methylamino}ethanethioamide
This compound replaces the phenoxy group with a fluorophenyl-methylamino moiety. Notable differences:
- Electron-withdrawing Effects : The fluorine atom induces strong electron withdrawal, altering reactivity in nucleophilic or electrophilic reactions.
- Solubility: The tertiary amine backbone may enhance water solubility at physiological pH due to protonation, unlike the ether-linked phenoxy group in 2-(3-Methoxyphenoxy)ethanethioamide .
- Molecular Formula: C₁₀H₁₃FN₂S (212.29 g/mol) contrasts with the target compound’s estimated formula C₉H₁₁NO₂S (229.25 g/mol), highlighting differences in steric bulk .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent/Backbone | Molecular Weight (g/mol) | Key ¹H NMR Shifts (ppm) | Notable Properties |
|---|---|---|---|---|
| 2-(3-Methoxyphenoxy)ethanethioamide | 3-methoxyphenoxy, thioamide | ~229.25 | δ 6.8–7.2 (aromatic protons) | Moderate lipophilicity |
| 2-(4-Methoxyphenoxy)ethanethioamide | 4-methoxyphenoxy, thioamide | ~229.25 | δ 6.7–7.1 (aromatic protons) | Higher crystallinity |
| 2-Oxo-N-phenyl-2-[4-(trifluoromethyl)phenyl]ethanethioamide | CF₃, ketone, thioamide | 310.05 | δ 7.85 (aromatic protons) | Enhanced lipophilicity |
| 2-{(3-Fluorophenyl)methylamino}ethanethioamide | 3-fluoro, methylamino | 212.29 | N/A (data not provided) | Improved solubility |
Table 2: Market and Application Insights
| Compound | Market CAGR (2024–2032) | Potential Applications |
|---|---|---|
| 2-(4-Methoxyphenoxy)ethanethioamide | XX% | Pharmaceuticals, agrochemicals |
| 2-(3-Methoxyphenoxy)ethanethioamide | Insufficient data | Research intermediates, drug discovery |
Research Findings and Implications
- Synthesis and Characterization : Structural analogs like the 4-methoxy and trifluoromethyl derivatives are often characterized via NMR and HRMS, with SHELX software frequently employed for crystallographic refinement .
- Biological Activity : Thioamides with electron-donating groups (e.g., methoxy) may exhibit different enzyme-binding affinities compared to electron-withdrawing substituents (e.g., CF₃), warranting further study.
- Commercial Viability : The 4-methoxy isomer’s projected market growth underscores the importance of substituent positioning in industrial applications .
Biological Activity
2-(3-Methoxyphenoxy)ethanethioamide, identified by its CAS number 927982-46-5, is a compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2S
- Molecular Weight : 213.28 g/mol
The compound features a methoxyphenyl moiety linked to an ethanethioamide group, which contributes to its biological interactions.
Biological Activity Overview
Research indicates that 2-(3-Methoxyphenoxy)ethanethioamide exhibits a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Values | Notes |
|---|---|---|---|
| Anticancer | Colon Carcinoma | 0.4 μM | Strong activity observed |
| Anticancer | Lung Carcinoma | Varies | Selective inhibition noted |
| Antimicrobial | E. coli | MIC 32 μM | Moderate activity |
| Neuroprotective | GABA A Receptor | Not quantified | Potential for anxiety-related disorders |
The biological effects of 2-(3-Methoxyphenoxy)ethanethioamide can be attributed to its interactions with various molecular targets:
- GABA A Receptor Modulation : The compound acts as a positive allosteric modulator of the GABA A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism suggests potential use in treating anxiety and related disorders.
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer models.
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that modifications to the structure of similar compounds significantly influenced their antiproliferative activities across multiple cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. For instance, one derivative exhibited an IC value of 11.9 μM against acute lymphoblastic leukemia, indicating the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Activity : The antimicrobial properties were evaluated against E. coli, where an MIC of 32 μM was recorded. This suggests moderate efficacy, warranting further exploration into its potential as an antimicrobial agent .
- Neuroprotective Studies : The neuroprotective potential was assessed through its interaction with GABA A receptors. Although specific IC values were not quantified, the compound's role in enhancing GABAergic transmission indicates its therapeutic promise for anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
